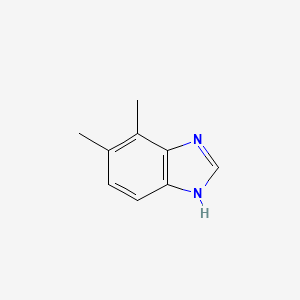
4,5-Dimethyl-1H-benzimidazole
Übersicht
Beschreibung
4,5-Dimethyl-1H-benzimidazole is a useful research compound. Its molecular formula is C9H10N2 and its molecular weight is 146.193. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4,5-Dimethyl-1H-benzimidazole is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.
Benzimidazole derivatives, including this compound, exhibit several mechanisms of action that contribute to their biological activity:
- DNA Interaction : These compounds can bind to DNA, leading to alkylation and disruption of DNA synthesis, which is crucial for cancer cell proliferation.
- Enzyme Inhibition : They are known to inhibit various enzymes involved in critical biochemical pathways, affecting cell metabolism and survival .
- Tubulin Disruption : Benzimidazole derivatives can interfere with microtubule dynamics, which is essential for cell division and has implications in cancer therapy.
Pharmacological Properties
This compound demonstrates a range of pharmacological properties:
- Antitumor Activity : Research indicates that benzimidazole derivatives possess significant anticancer properties. They have been shown to inhibit the growth of various cancer cell lines through multiple pathways .
- Antiviral Activity : Some studies suggest that these compounds may exhibit antiviral effects against viruses such as Bovine Viral Diarrhea Virus (BVDV), with specific derivatives demonstrating potent activity .
- Antimicrobial Effects : The compound has also been investigated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have reported promising results in terms of minimum inhibitory concentrations (MICs) against various pathogens .
Anticancer Activity
A study evaluated the cytotoxic effects of this compound on different cancer cell lines. The results indicated that the compound inhibited cell proliferation significantly at specific concentrations. The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay method.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12.5 |
| MCF-7 | 15.0 |
| A549 | 10.0 |
This data highlights the potential of this compound as an effective anticancer agent.
Antiviral Activity
In another study focused on antiviral properties, the compound was tested against BVDV in MDBK cells. The results showed that certain derivatives exhibited EC50 values ranging from 0.09 to 41 µM, indicating their effectiveness in inhibiting viral replication.
| Compound | EC50 (µM) |
|---|---|
| 4,5-Dimethyl Derivative A | 0.09 |
| 4,5-Dimethyl Derivative B | 3.6 |
| Control | >100 |
Eigenschaften
IUPAC Name |
4,5-dimethyl-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-6-3-4-8-9(7(6)2)11-5-10-8/h3-5H,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRQDMLVPPFIGCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10862232 | |
| Record name | 4,5-Dimethyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10862232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















